1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide
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Overview
Description
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide is a chemical compound with the molecular formula C21H28NO2I. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylacetyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves several steps. One common method includes the reaction of pyridine with an octyl halide to form the corresponding pyridinium salt. The phenylacetyl group is then introduced through an esterification reaction with phenylacetic acid. The final product is obtained by reacting the intermediate with iodine to form the iodide salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide involves its interaction with various molecular targets. The pyridinium ion can interact with negatively charged biomolecules, such as DNA and proteins, leading to changes in their structure and function . The phenylacetyl group may also play a role in modulating the compound’s biological activity by interacting with specific enzymes and receptors .
Comparison with Similar Compounds
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium bromide: Similar in structure but contains a bromide ion instead of an iodide ion.
1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium chloride: Contains a chloride ion and may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
824432-15-7 |
---|---|
Molecular Formula |
C21H28INO2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl 2-phenylacetate;iodide |
InChI |
InChI=1S/C21H28NO2.HI/c23-21(19-20-13-7-5-8-14-20)24-18-12-4-2-1-3-9-15-22-16-10-6-11-17-22;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18-19H2;1H/q+1;/p-1 |
InChI Key |
VCCXCFOTRMOQHY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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